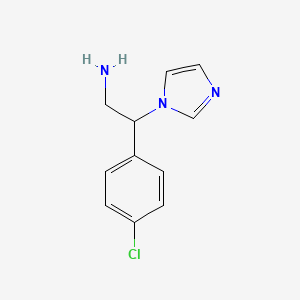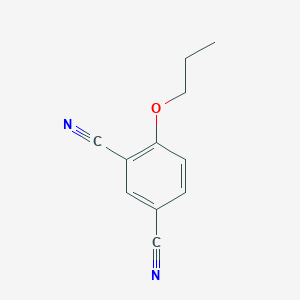
1,7-Dimethyl-9H-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethyl-9H-fluoren-9-one is an organic compound belonging to the fluorenone family. It is characterized by a fluorenone core structure with two methyl groups attached at the 1 and 7 positions. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1,7-Dimethyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,7-dimethylfluorene with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The resulting product is then purified through recrystallization or distillation to obtain the desired purity.
化学反応の分析
Types of Reactions
1,7-Dimethyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 1,7-dimethylfluorene. Typical reducing agents are lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Fluorenone derivatives with additional functional groups.
Reduction: 1,7-Dimethylfluorene.
Substitution: Halogenated or alkylated fluorenone derivatives.
科学的研究の応用
1,7-Dimethyl-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studies have explored its potential as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 1,7-Dimethyl-9H-fluoren-9-one depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its fluorescent properties allow it to interact with specific biomolecules, enabling detection and analysis. The exact molecular targets and pathways involved vary based on the context of its use.
類似化合物との比較
1,7-Dimethyl-9H-fluoren-9-one can be compared with other fluorenone derivatives, such as:
9-Fluorenone: Lacks the methyl groups at positions 1 and 7, resulting in different reactivity and applications.
2,7-Dimethyl-9H-fluoren-9-one: Similar structure but with methyl groups at different positions, leading to variations in chemical behavior.
9,9-Dimethylfluorene: A fully reduced form with different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for certain applications.
特性
IUPAC Name |
1,7-dimethylfluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-9-6-7-11-12-5-3-4-10(2)14(12)15(16)13(11)8-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAMILCZBFBQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC(=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione](/img/structure/B12095634.png)
![Ethanone, 1-[3-methoxy-4-(1-methylethoxy)phenyl]-](/img/structure/B12095646.png)
![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)

![9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)

![[3,4,6-Triacetyloxy-5-[(2-acetyloxyacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B12095689.png)


![1-Methyl-1H-benzo[D]imidazole-2-carboxylic acid hydrochloride](/img/structure/B12095700.png)

![9-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-2,3-dihydropurin-6-one](/img/structure/B12095725.png)

![[rel-(2R,8S)-2-[tert-butyl(dimethyl)silyl]oxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12095731.png)
